trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol: is a chemical compound characterized by a cyclobutanol ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol typically involves the cyclization of imidazole derivatives with appropriate precursors. One common method is the reaction of 1H-imidazole with a cyclobutanone derivative under acidic conditions. The reaction conditions often require a strong acid catalyst and controlled temperature to ensure the formation of the trans isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding ketones or carboxylic acids.
Reduction: : Reduction of the imidazole ring or the cyclobutanol group.
Substitution: : Replacement of hydrogen atoms on the imidazole ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Imidazole-1-carboxylic acids or imidazole-1-ones.
Reduction: : Reduced imidazole derivatives or cyclobutanol derivatives.
Substitution: : Substituted imidazoles with different functional groups.
Scientific Research Applications
Trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic effects in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the cyclobutanol group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol: is unique due to its specific structural features. Similar compounds include:
Imidazole: : A simpler heterocyclic compound without the cyclobutanol group.
Cyclobutanol derivatives: : Compounds with a cyclobutanol ring but lacking the imidazole moiety.
Imidazole-containing ligands: : Other compounds with imidazole rings used in coordination chemistry.
Properties
IUPAC Name |
(1R,2R)-2-imidazol-1-ylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULLMCUBBDAMD-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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